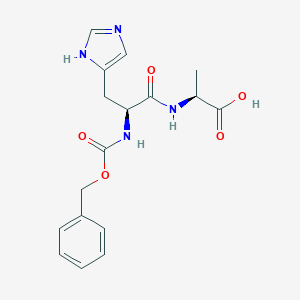

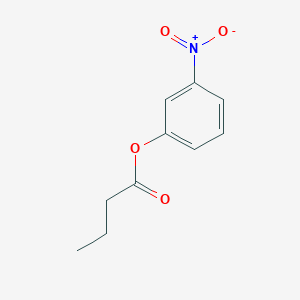

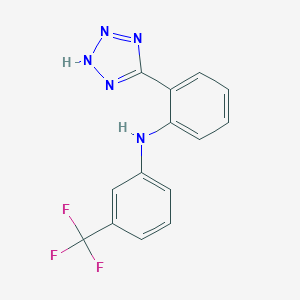

2-(2H-tetrazol-5-il)acetato de etilo

Descripción general

Descripción

Synthesis Analysis

The synthesis of Ethyl 1H-tetrazole-5-acetate and related compounds often involves multi-step chemical reactions. For instance, novel compounds of bis/mono 1-aryl-1H-tetrazole-5-carboxylic acid, closely related to Ethyl 1H-tetrazole-5-acetate, are synthesized via the hydrolysis of synthesized esters such as ethyl-1-aryl-1H-tetrazole-5-carboxylate. These esters undergo specific reactions to form the desired tetrazole compounds, which are then characterized by various analytical techniques, including IR, NMR, mass, and elemental analysis, to confirm their structure (Chandrakumari et al., 2019).

Molecular Structure Analysis

The molecular structure of Ethyl 1H-tetrazole-5-acetate and similar compounds can be elucidated using techniques such as X-ray diffraction and DFT studies. For example, the study of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which shares a similar synthetic pathway, revealed its crystal structure and electronic properties through single-crystal X-ray diffraction and DFT calculations, highlighting the importance of structural analysis in understanding the properties of these compounds (Viveka et al., 2016).

Chemical Reactions and Properties

Ethyl 1H-tetrazole-5-acetate participates in various chemical reactions due to its reactive tetrazole ring and ester group. The reactivity towards hydrolysis and its behavior in condensation reactions are of particular interest. For example, the environmentally benign synthesis of 5-ethylthio-1H-tetrazole demonstrates the compound's reactivity under specific conditions, leading to products with high yields (Liu Yu-zhen, 2007).

Aplicaciones Científicas De Investigación

Aplicaciones farmacéuticas

El 2-(2H-tetrazol-5-il)acetato de etilo es un derivado del tetrazol, que es conocido por su papel en la química medicinal debido a su similitud con los grupos de ácido carboxílico. Este compuesto puede aumentar la lipofilicidad, mejorar la biodisponibilidad y reducir los efectos negativos cuando se sustituye el grupo carboxilo en moléculas farmacológicas . Se utiliza en la síntesis de fármacos que exhiben una amplia gama de propiedades biológicas, incluidos agentes antibacterianos, anticancerígenos, antifúngicos, antiinflamatorios, antimaláricos, antituberculosos y antivirales .

Química del clic

En el campo de la química del clic, los tetrazoles son significativos debido a su reactividad y la estabilidad de los productos resultantes. El this compound se puede utilizar en enfoques sintéticos ecológicos, que implican condiciones moderadas y solventes no tóxicos como el agua, lo que lleva a buenos rendimientos . Esto es particularmente útil en la síntesis de varios derivados de tetrazol para estudios de actividad biológica y acoplamiento molecular .

Química analítica

Como estándar secundario, el this compound se utiliza en aplicaciones analíticas, incluidas las pruebas de liberación farmacéutica, el desarrollo de métodos para análisis cualitativos y cuantitativos y los requisitos de calibración en las pruebas de control de calidad para alimentos y bebidas .

Materiales energéticos

Los derivados de tetrazol son conocidos por su aplicación en materiales energéticos. El this compound se ha utilizado en la síntesis de compuestos con propiedades de detonación prometedoras y sensibilidades moderadas, lo que lo convierte en un candidato para materiales energéticos de alto rendimiento .

Acoplamiento molecular

Este compuesto también participa en estudios de acoplamiento molecular, que son cruciales para el descubrimiento y desarrollo de fármacos. El anillo de tetrazol puede interactuar con enzimas y receptores a través de interacciones no covalentes, lo que ayuda en la identificación de posibles candidatos a fármacos con las actividades biológicas deseadas .

Investigación sobre el tratamiento de la tuberculosis

La investigación sobre el tratamiento de la tuberculosis (TB) se ha beneficiado del uso de this compound. Es parte de la síntesis de nuevos compuestos que se analizan en busca de actividades anti-TB, lo cual es crítico dado el impacto global de la TB y la necesidad de tratamientos efectivos .

Safety and Hazards

Ethyl 1H-tetrazole-5-acetate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Propiedades

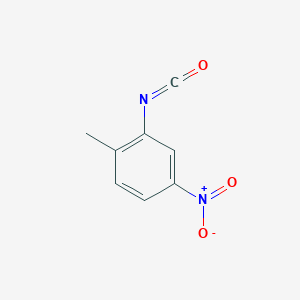

IUPAC Name |

ethyl 2-(2H-tetrazol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c1-2-11-5(10)3-4-6-8-9-7-4/h2-3H2,1H3,(H,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOHMNNTUFFTBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337600 | |

| Record name | Ethyl 1H-tetrazole-5-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13616-37-0 | |

| Record name | Ethyl 1H-tetrazole-5-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1H-Tetrazole-5-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of metal-organic frameworks (MOFs) synthesized using ethyl 1H-tetrazole-5-acetate, and what are their potential applications?

A1: Research shows that ethyl 1H-tetrazole-5-acetate (Hetza) can be used to create MOFs with unique structural arrangements. For instance, a study successfully synthesized a novel silver-based MOF, [Ag4(etza)4], denoted as complex 1. [] This complex exhibits a triclinic crystal system with the space group P1. [] Structurally, complex 1 forms a (4·8) topological network characterized by alternating layers of hydrophilic and hydrophobic regions. [] This specific arrangement holds potential for applications requiring controlled environments, such as selective gas adsorption or separation. Additionally, complex 1 demonstrates luminescent properties in its solid state, suggesting potential applications in areas like chemical sensing or optoelectronic devices. [] Another study reported a homochiral 3D diamondoid zinc-based MOF, [Zn2(etza)4], named JUC-81. [] This MOF displayed interesting properties like second-order nonlinear optical effects and ferroelectric behavior, indicating potential applications in areas like optical materials and data storage. []

Q2: How does the structure of the MOF synthesized using ethyl 1H-tetrazole-5-acetate contribute to its observed properties?

A2: The alternating hydrophilic-hydrophilic and hydrophobic-hydrophobic layered arrangement in the silver-based MOF [Ag4(etza)4] contributes to its potential for selective interactions with different molecules based on their polarity. [] This selectivity is crucial for applications like gas separation or targeted drug delivery. On the other hand, the homochiral 3D diamondoid structure of the zinc-based MOF [Zn2(etza)4] is responsible for its observed second-order nonlinear optical effects and ferroelectric behavior. [] This specific structural arrangement allows for the necessary asymmetry and dipole moment alignment within the material, making it a promising candidate for applications in nonlinear optics and ferroelectric devices.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.